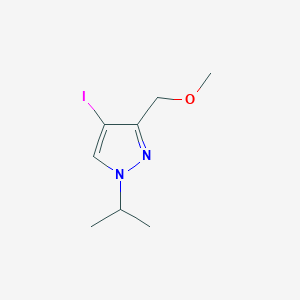![molecular formula C16H11Cl2NO2 B2432724 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole CAS No. 672951-45-0](/img/structure/B2432724.png)
5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” is a chemical compound. It is structurally similar to Triclosan , which is an antibacterial and antifungal agent present in some consumer products .
Synthesis Analysis
The synthesis of compounds similar to “5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” involves reactions of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride . Triclosan, a structurally similar compound, can be synthesized from 2,4-dichlorophenol .Applications De Recherche Scientifique
- Corrosion Inhibition Studies Researchers have explored the use of pyranopyrazole derivatives, including compounds related to 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole, as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high corrosion inhibition efficiency, which increases with concentration and is influenced by temperature.
- Triclosan (TCS), a related compound with a similar structure (5-chloro-2,4-dichlorophenoxyphenol), has been studied for its occurrence, toxicity, and degradation in the environment . While not identical to 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole, this research sheds light on the broader class of chlorinated phenolic compounds.
Environmental Toxicology and Degradation
Chemical Synthesis and Custom Manufacturing
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, act as systemic herbicides, affecting broadleaf weeds .
Mode of Action
Related compounds like 2,4-dichlorophenoxyacetic acid kill most broadleaf weeds by causing uncontrolled growth . This suggests that 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole might interact with its targets in a similar manner, leading to uncontrolled growth and eventual death of the target organism.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound might interfere with the normal growth and development pathways of the target organisms .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it might have significant bioavailability .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound might cause uncontrolled growth in the target organisms, leading to their eventual death .
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other chemicals can significantly affect the action and stability of similar compounds .
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTFBZHIRAVIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)



![N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2432652.png)


![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)

![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)